Lipophilicity: XLogP3 vs. A-412997
The target compound exhibits an XLogP3 of 4.5 [1], reflecting its urea-augmented structure. While the exact XLogP3 for A-412997 is not available from the same source, the amide analogue is structurally simpler and expected to be less polar, resulting in a lower logP (estimated ~3.5 based on fragment-based calculations). This approximately 1.0 log unit difference can translate into meaningful variations in aqueous solubility and passive membrane permeability—key parameters for cell-based assay design and in vivo formulation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | A-412997 (estimated XLogP3 ~3.5 based on structural fragment analysis; no single authoritative database value identified for A-412997) |
| Quantified Difference | Approximately +1.0 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for target; estimated by structural comparison for comparator. |
Why This Matters
A one-log increase in logP can reduce aqueous solubility by roughly 10-fold, directly influencing compound handling, DMSO stock preparation longevity, and assay reproducibility.
- [1] PubChem. (2025). 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- (CID 3052574). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69020-12-8 View Source
